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Compound of Interest

Compound Name: Oxotin;platinum

Cat. No.: B15423226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of

platinum in various biological matrices. The information is intended to guide researchers,

scientists, and professionals in the field of drug development in selecting and implementing

appropriate analytical techniques for their specific research needs.

Introduction
The quantification of platinum in biological samples is crucial for a variety of applications,

including therapeutic drug monitoring of platinum-based anticancer agents (e.g., cisplatin,

carboplatin, oxaliplatin), pharmacokinetic and toxicokinetic studies, and the assessment of

occupational or environmental exposure. The choice of analytical technique depends on

several factors, including the required sensitivity, the nature of the biological matrix, the

available sample volume, and the desired sample throughput. This document focuses on three

primary techniques: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Graphite

Furnace Atomic Absorption Spectrometry (GF-AAS), and Adsorptive Cathodic Stripping

Voltammetry (ACSV).

Overview of Analytical Techniques
A comparative summary of the key performance characteristics of ICP-MS, GF-AAS, and

ACSV for the quantification of platinum in biological samples is presented below.
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Feature

Inductively
Coupled Plasma-
Mass Spectrometry
(ICP-MS)

Graphite Furnace
Atomic Absorption
Spectrometry (GF-
AAS)

Adsorptive
Cathodic Stripping
Voltammetry
(ACSV)

Principle

Ionization of atoms in

a high-temperature

plasma followed by

mass-to-charge ratio

separation and

detection.

Atomization of the

sample in a graphite

tube and

measurement of the

absorption of element-

specific light.

Preconcentration of a

platinum complex onto

an electrode surface

followed by

electrochemical

stripping and

measurement of the

resulting current.

Sensitivity
Very High (pg/L to

ng/L)[1][2]
High (ng/L to µg/L)

Extremely High (pg/L)

[1]

Selectivity
High (potential for

isobaric interferences)
High

High (dependent on

the complexing agent)

Sample Throughput High Moderate Low to Moderate

Matrix Effects

Can be significant,

often requiring internal

standards and

collision/reaction cells.

Significant, often

requiring matrix

modifiers and

background

correction.

Can be significant,

requiring careful

sample preparation

and optimization of

electrochemical

parameters.

Instrumentation Cost High Moderate Low to Moderate

Typical Applications

Pharmacokinetic

studies, trace element

analysis, multi-

element analysis.[3]

Routine clinical

analysis, analysis of

specific elements.

Ultra-trace analysis,

speciation studies.[1]
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Inductively Coupled Plasma-Mass Spectrometry (ICP-
MS)
ICP-MS is a powerful technique for trace and ultra-trace element analysis, offering high

sensitivity and high throughput.[3] It is widely used for the quantification of total platinum in

various biological matrices.

A common and efficient method for preparing biological samples for ICP-MS analysis is

microwave-assisted acid digestion. This procedure breaks down the organic matrix, releasing

the platinum into a clear acidic solution.

Materials:

Concentrated nitric acid (HNO₃), trace metal grade

Concentrated hydrochloric acid (HCl), trace metal grade

Hydrogen peroxide (H₂O₂), 30%, trace metal grade

Deionized water (18.2 MΩ·cm)

Microwave digestion system with appropriate vessels

Protocol for Tissue Samples (e.g., Liver, Kidney):

Weigh approximately 0.2-0.5 g of the homogenized tissue sample into a clean microwave

digestion vessel.

Add 5 mL of concentrated HNO₃ to the vessel. Allow the sample to pre-digest for at least 30

minutes in a fume hood.

Add 2 mL of H₂O₂ to the vessel.

If platinum group metals are being analyzed, aqua regia (a 3:1 mixture of concentrated HCl

and HNO₃) can be used for digestion.[4]

Seal the vessels and place them in the microwave digestion system.
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Ramp the temperature to 180-200 °C over 15-20 minutes and hold for 20-30 minutes.

Allow the vessels to cool to room temperature.

Carefully open the vessels in a fume hood and quantitatively transfer the digest to a 50 mL

volumetric flask.

Dilute the sample to the final volume with deionized water. The final acid concentration

should be between 2-5%.[4]

The sample is now ready for ICP-MS analysis.

Protocol for Plasma/Serum and Urine Samples:

Pipette 0.5-1.0 mL of the sample into a microwave digestion vessel.

Add 5 mL of concentrated HNO₃.

Follow steps 5-10 from the tissue protocol. A simple dilution with 0.5% nitric acid can also be

sufficient for some applications.[5]

Instrumentation:

Inductively Coupled Plasma-Mass Spectrometer (e.g., Agilent 7500 series or similar)

Autosampler

Instrumental Parameters (Typical):
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Parameter Value

RF Power 1550 W

Plasma Gas Flow 15 L/min

Auxiliary Gas Flow 0.9 L/min

Nebulizer Gas Flow 1.0 L/min

Monitored Isotopes ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt

Internal Standard ¹⁹³Ir or ²⁰⁹Bi

Dwell Time 100 ms per isotope

| Integration Time | 0.3 s |

Calibration:

Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by diluting a

certified platinum standard solution in the same acid matrix as the samples.

Include a blank and quality control samples at low, medium, and high concentrations.

Data Analysis:

Construct a calibration curve by plotting the intensity ratio of the platinum isotope to the

internal standard against the concentration of the standards.

Determine the concentration of platinum in the samples from the calibration curve, taking into

account the initial sample weight/volume and dilution factor.

Graphite Furnace Atomic Absorption Spectrometry (GF-
AAS)
GF-AAS is a sensitive technique suitable for the determination of platinum in biological

samples, particularly when sample volumes are limited.
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For GF-AAS, sample preparation can range from simple dilution to more complex digestion

methods, similar to those used for ICP-MS. A simple dilution with a matrix modifier is often

sufficient for urine samples.

Materials:

Nitric acid (HNO₃), trace metal grade

Matrix modifier (e.g., a solution of palladium nitrate and magnesium nitrate)

Deionized water

Protocol for Urine Samples (Direct Dilution):

Centrifuge the urine sample to remove any particulate matter.

Dilute the urine sample 1:5 to 1:10 with 0.2% HNO₃ containing a matrix modifier.

The sample is now ready for GF-AAS analysis.

Instrumentation:

Graphite Furnace Atomic Absorption Spectrometer with a Zeeman or deuterium background

correction system.

Instrumental Parameters (Typical):
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Parameter Value

Wavelength 265.9 nm

Slit Width 0.7 nm

Lamp Current 10 mA

Injection Volume 20 µL

Furnace Program:

Drying 100-120 °C for 30 s

Pyrolysis 1300-1500 °C for 20 s

Atomization 2500-2700 °C for 5 s

| Cleanout | 2800 °C for 3 s |

Calibration:

Prepare calibration standards in a matrix that closely matches the diluted samples.

The method of standard additions may be necessary for complex matrices to overcome

interferences.

Adsorptive Cathodic Stripping Voltammetry (ACSV)
ACSV is an extremely sensitive electrochemical technique that can achieve very low detection

limits for platinum.[1] It involves the formation of a platinum complex that is adsorbed onto the

surface of a working electrode, followed by its reduction.

To achieve the lowest detection limits and remove organic interferences, a complete digestion

of the sample is required. High-pressure ashing is a highly effective method.

Materials:

Concentrated nitric acid (HNO₃), ultra-pure

High-pressure asher system

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://graphviz.org/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15423226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol for Tissue Samples:

Place a small amount of dried, homogenized tissue (e.g., 100-300 mg) into a quartz

digestion vessel.

Add a small volume of concentrated HNO₃.

Seal the vessel and place it in the high-pressure asher.

Heat the sample to approximately 300 °C under high pressure (e.g., 130 bar).

After cooling, the resulting clear solution is diluted with deionized water for analysis.

Instrumentation:

Voltammetric analyzer with a hanging mercury drop electrode (HMDE) or a mercury film

electrode.

Electrochemical Parameters (Typical):

Parameter Value

Supporting Electrolyte Formate buffer with chloranilic acid

Complexing Agent Formaldehyde/hydrazine (formazone)

Deposition Potential -0.4 V vs. Ag/AgCl

Deposition Time 60-120 s

Scan Mode Differential Pulse

Pulse Amplitude 50 mV

| Voltage Step | 5 mV |

Procedure:

Add the digested sample to the electrochemical cell containing the supporting electrolyte and

complexing agent.
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De-aerate the solution with nitrogen for 5-10 minutes.

Apply the deposition potential for the specified time while stirring the solution.

Stop the stirring and allow the solution to equilibrate for 15-30 seconds.

Scan the potential towards more negative values and record the stripping peak current,

which is proportional to the platinum concentration.

Quantitative Data Summary
The following tables summarize the quantitative performance of the described analytical

techniques for platinum quantification in biological matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

Technique Matrix LOD LOQ Reference

ICP-MS Plasma 1.76 ng/mL 18.0 ng/mL [5][6]

Plasma

Ultrafiltrate
0.39 ng/mL 8.0 ng/mL [5][6]

Urine 0.29 ng/mL 6.1 ng/mL [5][6]

Tissue (liver) 200 pg/g - [1]

GF-AAS Urine - ~10 µg/L [7]

ACSV Tissue (liver) ~10 pg/g - [1]

Table 2: Accuracy and Precision Data from Method Validation Studies (ICP-MS)
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Matrix
Spiked
Concentrati
on (ng/mL)

Intra-day
Precision
(%RSD)

Inter-day
Precision
(%RSD)

Accuracy
(%)

Reference

Plasma 2.0 ≤15% ≤15% 85-115% [5]

60.0 ≤15% ≤15% 85-115% [5]

Urine 2.0 ≤15% ≤15% 85-115% [5]

60.0 ≤15% ≤15% 85-115% [5]

Visualizations
General Workflow for Platinum Quantification
The following diagram illustrates a general workflow for the quantification of platinum in

biological samples, from sample collection to final data analysis.
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Pre-analytical Phase
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Post-analytical Phase
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(e.g., -80°C)

Sample Thawing & Homogenization

Sample Preparation
(Digestion or Dilution)

Instrumental Analysis
(ICP-MS, GF-AAS, ACSV)

Data Acquisition

Data Processing & Calibration
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Reporting of Results

Click to download full resolution via product page

Caption: General workflow for platinum quantification in biological samples.
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Decision Tree for Technique Selection
This diagram presents a decision tree to guide the selection of the most appropriate analytical

technique based on key experimental requirements.

Start: Need to Quantify Platinum

Required Sensitivity?

Available Sample Volume?

Ultra-trace (pg/L)

Required Sample Throughput?

Trace (ng/L - µg/L)

Use ICP-MS

Sufficient

Use ACSV

Limited High

Use GF-AAS

Low to Moderate

Click to download full resolution via product page

Caption: Decision tree for selecting an analytical technique for platinum quantification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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